S-Phenyl-L-cysteine

Übersicht

Beschreibung

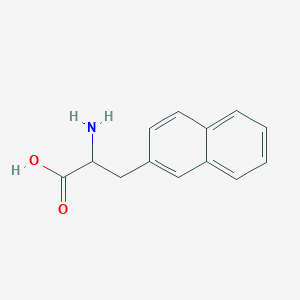

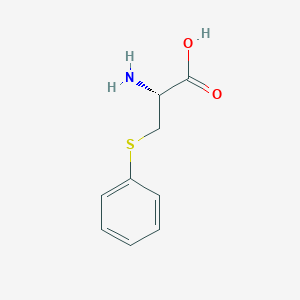

S-Phenyl-L-cysteine is an amino acid with the molecular formula C9H11NO2S and a molecular weight of 197.25 . It is also known by other names such as 3-(Phenylthio)-L-Alanine and 4-Thia-L-homophenylalanine .

Synthesis Analysis

S-Phenyl-L-cysteine can be synthesized in a highly efficient manner from inexpensive bromobenzene using tryptophan synthase through a chemoenzymatic method . The process starts with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase .Molecular Structure Analysis

The molecular structure of S-Phenyl-L-cysteine consists of a phenyl group attached to a cysteine molecule via a sulfur atom . The SMILES string representation of the molecule isNC@@HC(O)=O . Chemical Reactions Analysis

S-Phenyl-L-cysteine can be synthesized from thiophenol and L-serine using a recombinant tryptophan synthase . It can also be a precursor for the synthesis of S-phenylmercapturic acid, a urinary metabolite of benzene .Physical And Chemical Properties Analysis

S-Phenyl-L-cysteine has a density of 1.3±0.1 g/cm3, a boiling point of 361.5±37.0 °C at 760 mmHg, and a flash point of 172.4±26.5 °C . It also has a molar refractivity of 53.9±0.4 cm3, a polar surface area of 89 Å2, and a molar volume of 152.6±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Application 1: Antiretroviral/Protease Inhibitor for HIV

- Specific Scientific Field : Biotechnology and Pharmaceutical Science .

- Summary of the Application : S-Phenyl-L-cysteine is regarded as having potential applicability as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV) . It exhibits the dual advantages of showing long-term effects and having a chemical configuration that is comparable to the anti-AIDS drug nelfinavir .

- Methods of Application or Experimental Procedures : The preparation of optically active S-Phenyl-L-cysteine was carried out in a highly efficient manner from inexpensive bromobenzene using tryptophan synthase through a chemoenzymatic method . The chemoenzymatic method used a four-step reaction sequence. The process started with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase .

- Results or Outcomes : High-purity, optically active S-Phenyl-L-cysteine was efficiently and inexpensively obtained in a total yield of 81.3% (>99.9% purity) .

Application 2: Peptide Synthesis

- Specific Scientific Field : Biochemistry .

- Summary of the Application : S-Phenyl-L-cysteine can be used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play many important roles in biological systems .

- Methods of Application or Experimental Procedures : The specific methods of application in peptide synthesis are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 3: Analytical Standard

- Specific Scientific Field : Analytical Chemistry .

- Summary of the Application : N-Acetyl-S-phenyl-L-cysteine, a derivative of S-Phenyl-L-cysteine, can be used as an analytical standard . Analytical standards are substances prepared for use in chemical analysis and are used to ensure the accuracy and reliability of the results .

- Methods of Application or Experimental Procedures : The specific methods of application as an analytical standard are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 4: Peptide Synthesis

- Specific Scientific Field : Biochemistry .

- Summary of the Application : S-Phenyl-L-cysteine can be used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play many important roles in biological systems .

- Methods of Application or Experimental Procedures : The specific methods of application in peptide synthesis are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 5: Analytical Standard

- Specific Scientific Field : Analytical Chemistry .

- Summary of the Application : N-Acetyl-S-phenyl-L-cysteine, a derivative of S-Phenyl-L-cysteine, can be used as an analytical standard . Analytical standards are substances prepared for use in chemical analysis and are used to ensure the accuracy and reliability of the results .

- Methods of Application or Experimental Procedures : The specific methods of application as an analytical standard are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

S-Phenyl-L-cysteine is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUBQWNJDIAEES-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187882 | |

| Record name | beta-Phenylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | S-Phenylcysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

S-Phenyl-L-cysteine | |

CAS RN |

34317-61-8 | |

| Record name | beta-Phenylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Phenylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

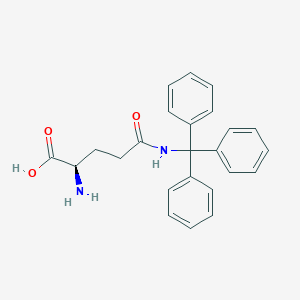

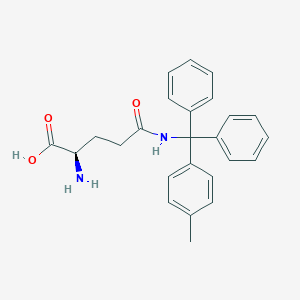

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.